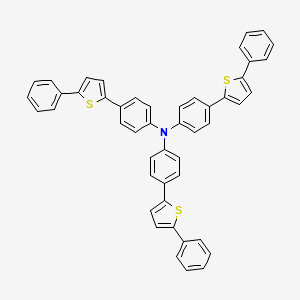

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

Übersicht

Beschreibung

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine is a useful research compound. Its molecular formula is C48H33NS3 and its molecular weight is 720 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine (commonly referred to as TPTA) is a compound of considerable interest in the fields of organic electronics and medicinal chemistry. Its unique structure, featuring multiple thiophene units, contributes to its intriguing biological activities and potential applications. This article explores the biological activity of TPTA, supported by various studies and case analyses.

Chemical Structure and Properties

TPTA is characterized by its star-shaped molecular architecture, which enhances its electronic properties. The compound consists of three 4-(5-phenylthiophen-2-yl)phenyl groups attached to a central nitrogen atom. This configuration not only facilitates charge transport but also influences its interaction with biological targets.

Table 1: Structural Characteristics of TPTA

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N |

| Molecular Weight | 250.34 g/mol |

| Structure | Star-shaped with three thiophene units |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that TPTA exhibits significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, demonstrating that TPTA inhibits cell proliferation through apoptosis induction. The compound was found to interact with key signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

In vitro experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that TPTA reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V positivity.

Antimicrobial Activity

TPTA has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of TPTA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that TPTA could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of TPTA, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.

Case Study: Neuroprotection in Cellular Models

In a study using human neuroblastoma SH-SY5Y cells exposed to oxidative stress, TPTA significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests a protective mechanism that warrants further investigation.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

PTSA has been extensively used in OLED technology due to its high hole mobility and efficient charge transport properties. It serves as a hole transport layer (HTL) in OLED devices, enhancing their performance.

2.2 Organic Photovoltaics (OPVs)

In OPV applications, PTSA acts as an exciton-blocking layer, improving device performance by preventing exciton quenching at the anode interface.

Applications in Material Science

3.1 Covalent Organic Frameworks (COFs)

PTSA is utilized as a building block for COFs due to its ability to form imine linkages through Schiff base condensation reactions. This property allows for the construction of highly porous materials with potential applications in gas storage and separation.

| Characteristic | Details |

|---|---|

| Linkage Type | Imine linkages formed via reaction with amines. |

| Applications | Gas storage, catalysis, and sensing technologies. |

Case Studies

Case Study 1: OLED Performance Enhancement

A study investigated the incorporation of PTSA into OLED devices, revealing that devices with PTSA exhibited a significant increase in luminescence and operational stability compared to conventional HTLs .

Case Study 2: OPV Efficiency Improvement

Research demonstrated that integrating PTSA as an exciton-blocking layer resulted in higher PCEs in OPV cells due to reduced exciton quenching at the anode interface .

Eigenschaften

IUPAC Name |

4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZRJDHTDMTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes TPTPA a good material for organic electronics?

A1: TPTPA exhibits several advantageous properties for organic electronics. Firstly, it has a remarkably high hole drift mobility, reaching 1.0 × 10−2 cm2 V−1 s−1 at an electric field of 1.0 × 105 V cm−1 at 293 K . This high hole mobility enables efficient charge transport within devices. Secondly, TPTPA readily forms stable amorphous glass with a glass transition temperature of 83 °C . This amorphous nature allows for the fabrication of uniform thin films through techniques like thermal deposition.

Q2: How is TPTPA used in organic photovoltaic cells?

A2: TPTPA acts as an efficient electron donor material in OPVs, typically paired with fullerene derivatives like C60 or C70 as electron acceptors . When light is absorbed, TPTPA donates an electron, creating an exciton that subsequently dissociates at the donor-acceptor interface. This efficient charge separation contributes to the high power conversion efficiencies observed in TPTPA-based OPVs.

Q3: Can TPTPA be used with materials other than fullerenes in OPVs?

A3: Yes, research has shown that TPTPA can be effectively paired with non-fullerene acceptors like rubrene (5,6,11,12-tetraphenylnaphthacene) . This combination takes advantage of singlet exciton fission in rubrene, leading to a significant boost in external quantum efficiency (EQE) compared to TPTPA-only devices.

Q4: What is the impact of TPTPA's molecular orientation on device performance?

A4: Studies comparing TPTPA with other donor materials in C70-based mixed heterojunctions have revealed that the molecular orientation of TPTPA plays a crucial role in device performance . TPTPA demonstrates a preferential horizontal orientation in thin films, facilitating efficient charge transport and leading to a higher short-circuit current (JSC) compared to materials with less favorable orientations.

Q5: How does TPTPA contribute to the performance of organic light-emitting diodes?

A5: TPTPA can function both as a blue emissive material and as a host material for red phosphorescent dyes in OLEDs . Its high hole drift mobility contributes to efficient charge carrier balance within the device, resulting in high luminance values. When used as a host, TPTPA enables efficient energy transfer to the phosphorescent dopant, leading to bright and efficient red emission.

Q6: Are there any challenges in using TPTPA in OLEDs?

A6: While TPTPA exhibits good carrier balance in undoped OLED devices, incorporating a red phosphorescent dopant can lead to a decrease in hole current . This effect needs to be carefully considered during device optimization to maintain efficient charge transport and overall device performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.